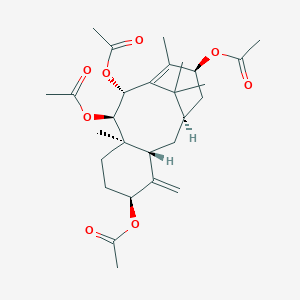
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride is a chemical compound that is widely used in scientific research. It is a complex organic molecule that has a unique structure and properties.
Scientific Research Applications
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride is used in various scientific research applications. It is primarily used in the study of the central nervous system and its effects on behavior and cognition. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It is also used in the study of drug addiction and withdrawal.
Mechanism Of Action
The mechanism of action of 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride is not fully understood. It is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the alpha2-adrenergic receptor.
Biochemical And Physiological Effects
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride has several biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in certain brain regions. It also increases the release of corticotropin-releasing hormone, which is involved in the stress response. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride in lab experiments include its unique structure and properties, its ability to modulate neurotransmitter systems, and its potential therapeutic effects. The limitations include its complex synthesis method, its limited solubility in water, and its potential toxicity.
Future Directions
There are several future directions for research on 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride. These include further studies on its mechanism of action, its potential therapeutic effects in humans, and its use in the treatment of drug addiction and withdrawal. Additionally, research on the synthesis of analogs and derivatives of this compound may lead to the development of more potent and selective compounds.
Synthesis Methods
The synthesis of 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride involves several steps. The first step is the synthesis of 2,3,4,5-tetrahydro-1H-benzo(b)azepine, which is then converted to 2,3,4,5-tetrahydro-1H-benzo(g)indole. This intermediate compound is then reacted with acetic anhydride and hydrochloric acid to produce 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride.
properties
CAS RN |
19701-64-5 |
|---|---|
Product Name |
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride |
Molecular Formula |
C17H19ClN2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
16-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-16-amine;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c18-19-10-14-6-3-5-13-9-8-12-4-1-2-7-15(12)16(11-19)17(13)14;/h1-7,16H,8-11,18H2;1H |
InChI Key |
FYJGGGYYUZZXGO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3CN(CC4=CC=CC1=C34)N.Cl |
Canonical SMILES |
C1CC2=CC=CC=C2C3CN(CC4=CC=CC1=C34)N.Cl |
synonyms |
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoli ne monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-[(1R,2S)-2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]cyclopentyl]oxy-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B16883.png)

![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)







